molecular formula C23H25NO5 B048646 [8-[2-[Acetyl(methyl)amino]ethyl]-3,6-dimethoxyphenanthren-4-yl] acetate CAS No. 91295-74-8

[8-[2-[Acetyl(methyl)amino]ethyl]-3,6-dimethoxyphenanthren-4-yl] acetate

Cat. No.: B048646
CAS No.: 91295-74-8
M. Wt: 395.4 g/mol
InChI Key: IQCNMUAWZXTDNZ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Scientific Research Applications

Methylprednisolone has a wide range of scientific research applications:

Biological Activity

The compound [8-[2-[Acetyl(methyl)amino]ethyl]-3,6-dimethoxyphenanthren-4-yl] acetate is a synthetic derivative of phenanthrene, which exhibits a variety of biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H25NO4\text{C}_{20}\text{H}_{25}\text{N}\text{O}_4

This structure features a phenanthrene core with acetyl and methoxy functional groups that are critical for its biological activity.

Antiplatelet Activity

Recent studies have indicated that phenanthrene derivatives, including this compound, exhibit significant antiplatelet activity . For instance, in vitro assays demonstrated that at concentrations of 100 µg/mL, the compound effectively suppressed platelet aggregation induced by arachidonic acid (AA) and collagen. The results showed a complete inhibition of AA-induced platelet aggregation, highlighting its potential as an antiplatelet agent .

Antioxidant Effects

The compound has also been evaluated for its antioxidant properties . In a study assessing various phenanthrene derivatives, it was found that this compound exhibited a strong capacity to scavenge free radicals. This activity is attributed to the presence of methoxy groups that enhance electron donation capabilities .

Inhibition of Cyclooxygenase Enzymes

The mechanism underlying the antiplatelet activity involves the inhibition of cyclooxygenase (COX) enzymes. Docking studies have shown that the compound binds to COX-1 and COX-2, preventing the conversion of arachidonic acid into thromboxanes, which are potent promoters of platelet aggregation. The binding affinity for COX-1 was found to be significantly higher than for COX-2, suggesting selective inhibition .

Modulation of cAMP Levels

Additionally, the compound appears to influence cyclic adenosine monophosphate (cAMP) levels in platelets. Elevated cAMP levels are associated with reduced platelet activation. The compound's ability to maintain cAMP levels in the presence of ADP suggests a potential mechanism for its antiplatelet effects .

Study 1: Antiplatelet Efficacy

A case study involving this compound assessed its effects on human platelets in vitro. The study revealed that treatment with this compound resulted in a dose-dependent decrease in platelet aggregation. At 100 µg/mL, aggregation was reduced by over 90% compared to control samples .

Study 2: Antioxidant Activity Assessment

In another study focusing on antioxidant properties, the compound was tested against several free radical-generating systems. The results indicated that it significantly reduced oxidative stress markers in cultured cells, further supporting its potential therapeutic role as an antioxidant agent .

Properties

IUPAC Name

[8-[2-[acetyl(methyl)amino]ethyl]-3,6-dimethoxyphenanthren-4-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5/c1-14(25)24(3)11-10-17-12-18(27-4)13-20-19(17)8-6-16-7-9-21(28-5)23(22(16)20)29-15(2)26/h6-9,12-13H,10-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCNMUAWZXTDNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CCC1=C2C=CC3=C(C2=CC(=C1)OC)C(=C(C=C3)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401024758
Record name 8-{2-[Acetyl(methyl)amino]ethyl}-3,6-dimethoxy-4-phenanthryl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401024758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91295-74-8
Record name 8-{2-[Acetyl(methyl)amino]ethyl}-3,6-dimethoxy-4-phenanthryl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401024758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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